![molecular formula C18H32N2O B4658130 N-[1-(1-adamantyl)propyl]-N'-(sec-butyl)urea](/img/structure/B4658130.png)
N-[1-(1-adamantyl)propyl]-N'-(sec-butyl)urea
Overview
Description
N-[1-(1-adamantyl)propyl]-N'-(sec-butyl)urea, commonly known as APU, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. APU is a white crystalline powder that is soluble in organic solvents and has a melting point of 87-89 °C.
Mechanism of Action
The exact mechanism of action of APU is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. APU has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
APU has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of GABA and decrease the levels of glutamate in the brain, which may contribute to its anticonvulsant and antinociceptive effects. APU has also been shown to reduce the levels of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of APU is its high potency and selectivity. It has been shown to have a low toxicity profile, making it a promising candidate for further research. However, one of the limitations of APU is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the research of APU. One potential area of research is the development of APU as a treatment for neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Another area of research is the investigation of APU as a potential anticancer agent. Additionally, further studies are needed to fully understand the mechanism of action of APU and its potential therapeutic applications.
Conclusion:
In conclusion, APU is a promising chemical compound that has gained significant attention in the scientific community. Its unique properties and potential therapeutic applications make it an interesting area of research. Further studies are needed to fully understand the mechanism of action of APU and its potential as a therapeutic agent.
Scientific Research Applications
APU has been studied extensively for its potential as a therapeutic agent. It has been shown to have anticonvulsant, antinociceptive, and anti-inflammatory properties. APU has also been investigated for its potential as a treatment for Parkinson's disease and Alzheimer's disease. Additionally, APU has been studied for its ability to inhibit the growth of cancer cells.
properties
IUPAC Name |
1-[1-(1-adamantyl)propyl]-3-butan-2-ylurea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O/c1-4-12(3)19-17(21)20-16(5-2)18-9-13-6-14(10-18)8-15(7-13)11-18/h12-16H,4-11H2,1-3H3,(H2,19,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNPZWFXYQTDAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NC(CC)C12CC3CC(C1)CC(C3)C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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